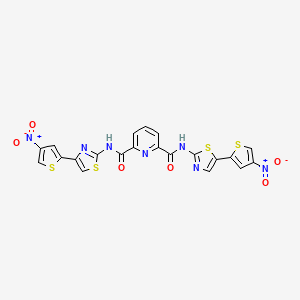
N2-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-N6-(5-(4-nitrothiophen-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-N6-(5-(4-nitrothiophen-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide: is a complex organic compound characterized by its unique structure, which includes multiple heterocyclic rings and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-N6-(5-(4-nitrothiophen-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Thiazole Rings: The thiazole rings can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Nitration: The thiophene rings are nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.
Coupling Reactions: The nitro-substituted thiazole and thiophene derivatives are then coupled with pyridine-2,6-dicarboxylic acid derivatives using amide bond formation techniques, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro groups can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride, iron powder with hydrochloric acid.
Substitution: Sodium hydride, potassium carbonate in polar aprotic solvents like DMF (dimethylformamide).
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of nitro groups and heterocyclic rings suggests potential bioactivity.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The nitro and thiazole groups are often found in pharmacologically active compounds, suggesting possible applications in drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties, given its conjugated system and functional groups.
作用機序
The mechanism of action of N2-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-N6-(5-(4-nitrothiophen-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The nitro groups could participate in redox reactions, while the thiazole rings might engage in π-π stacking interactions or hydrogen bonding.
類似化合物との比較
Similar Compounds
- N2-(4-(4-nitrophenyl)thiazol-2-yl)-N6-(5-(4-nitrophenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide
- N2-(4-(4-nitrofuryl)thiazol-2-yl)-N6-(5-(4-nitrofuryl)thiazol-2-yl)pyridine-2,6-dicarboxamide
Uniqueness
Compared to similar compounds, N2-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-N6-(5-(4-nitrothiophen-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide is unique due to the presence of thiophene rings, which can impart different electronic properties and reactivity profiles. The combination of nitro and thiazole groups in this specific arrangement may also result in distinct biological activities and material properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
6-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-N-[5-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]pyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11N7O6S4/c29-18(25-20-22-6-17(38-20)16-5-11(8-36-16)28(33)34)12-2-1-3-13(23-12)19(30)26-21-24-14(9-37-21)15-4-10(7-35-15)27(31)32/h1-9H,(H,22,25,29)(H,24,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZSSZQJUFUACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-])C(=O)NC4=NC=C(S4)C5=CC(=CS5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11N7O6S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2978253.png)
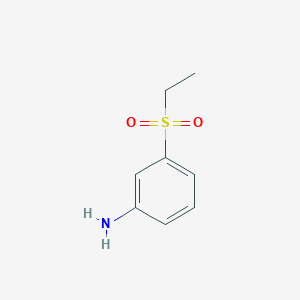
![Methyl 5-cyano-6-[(4-methoxybenzyl)amino]-2-methylnicotinate](/img/structure/B2978257.png)
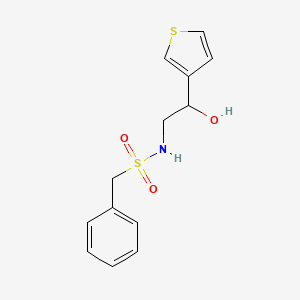
![3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2978259.png)
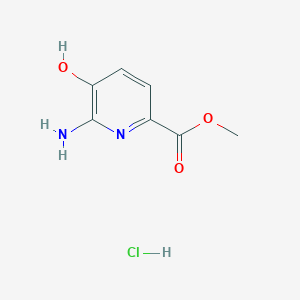
![N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2978261.png)
![7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2978265.png)
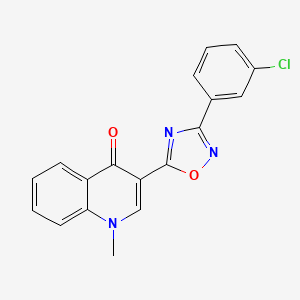
![2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2978268.png)

![N-(3,5-dimethoxyphenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2978271.png)
![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/new.no-structure.jpg)
![2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2978273.png)
